
6-Amino-2,3-dichlorobenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2,3-dichlorobenzenethiol is an organic compound with the molecular formula C6H5Cl2NS It is characterized by the presence of an amino group (-NH2), two chlorine atoms, and a thiol group (-SH) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dichlorobenzenethiol typically involves the chlorination of 2-aminothiophenol followed by further chemical modifications. One common method includes:
Chlorination: 2-Aminothiophenol is treated with chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride, to introduce chlorine atoms at the 2 and 3 positions of the benzene ring.
Purification: The resulting product is purified through recrystallization or other purification techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-2,3-dichlorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove chlorine atoms or modify the amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Amines: Formed through substitution reactions involving the chlorine atoms.
Sulfonic Acids: Formed through further oxidation of the thiol group.
Aplicaciones Científicas De Investigación
6-Amino-2,3-dichlorobenzenethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-2,3-dichlorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to biological targets. The chlorine atoms can influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-chlorobenzenethiol: Similar structure but with one less chlorine atom.
4-Amino-2,3-dichlorobenzenethiol: Chlorine atoms positioned differently on the benzene ring.
6-Amino-2,3-dichlorobenzonitrile: Contains a nitrile group instead of a thiol group.
Uniqueness
6-Amino-2,3-dichlorobenzenethiol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. The combination of amino, chlorine, and thiol groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C6H5Cl2NS |
|---|---|
Peso molecular |
194.08 g/mol |
Nombre IUPAC |
6-amino-2,3-dichlorobenzenethiol |
InChI |
InChI=1S/C6H5Cl2NS/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 |
Clave InChI |
RPIGWTYSJFWGHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N)S)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B12086310.png)
![(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B12086312.png)
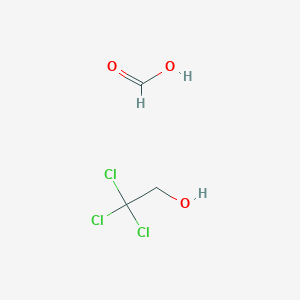
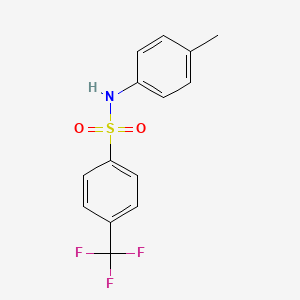



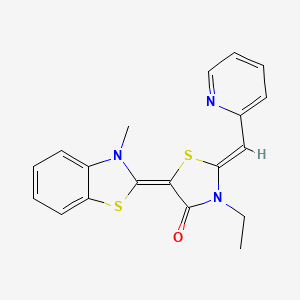
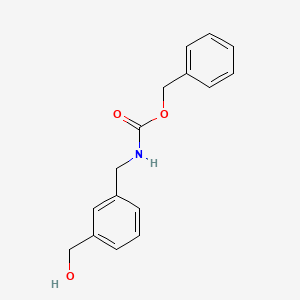
![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)

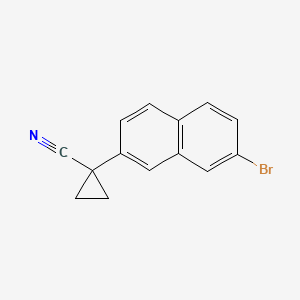
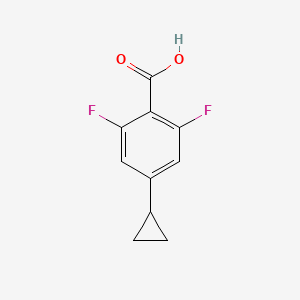
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B12086383.png)
